5-Bromo-2-methoxy-7-methylquinoxaline
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Overview
Description
5-Bromo-2-methoxy-7-methylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-7-methylquinoxaline typically involves the bromination of 2-methoxy-7-methylquinoxaline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions are usually mild, and the reaction is completed within a few hours at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-7-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products are substituted quinoxalines with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 5-bromo-2-formyl-7-methylquinoxaline.
Reduction Reactions: The major product is 5-bromo-2-methoxy-7-methyl-1,2-dihydroquinoxaline.
Scientific Research Applications
5-Bromo-2-methoxy-7-methylquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-7-methylquinoxaline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoxaline: Lacks the bromine and methyl groups, making it less reactive in substitution reactions.
5-Bromoquinoxaline: Lacks the methoxy and methyl groups, which may affect its biological activity.
7-Methylquinoxaline: Lacks the bromine and methoxy groups, making it less versatile in chemical reactions.
Uniqueness
5-Bromo-2-methoxy-7-methylquinoxaline is unique due to the presence of bromine, methoxy, and methyl groups, which enhance its reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-2-methoxy-7-methylquinoxaline |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-7(11)10-8(4-6)13-9(14-2)5-12-10/h3-5H,1-2H3 |
InChI Key |
NLMPEMWIPLRJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C(=C1)Br)OC |
Origin of Product |
United States |
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